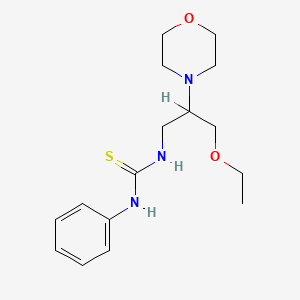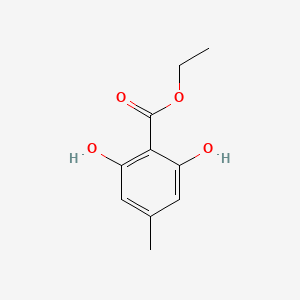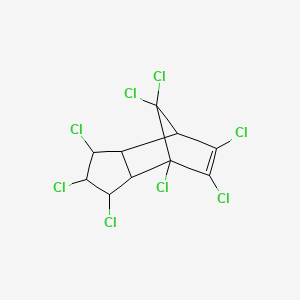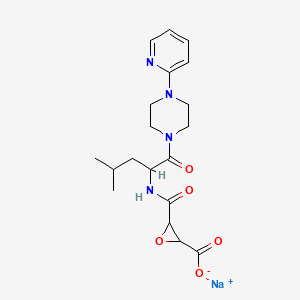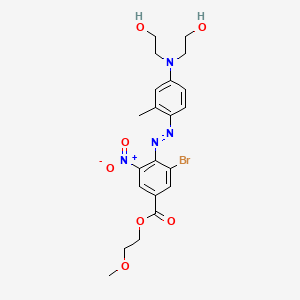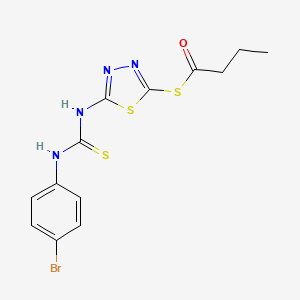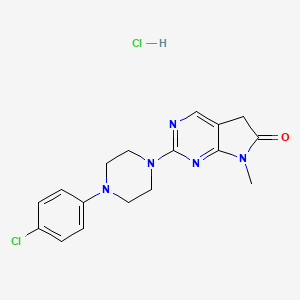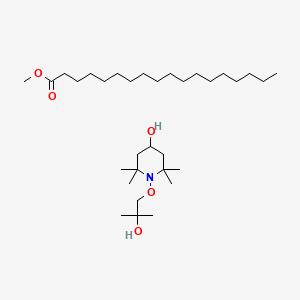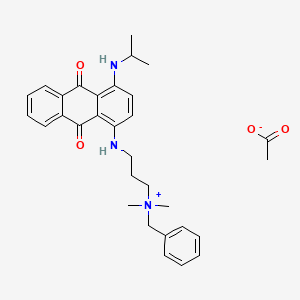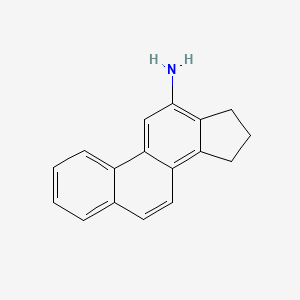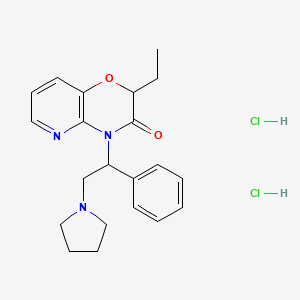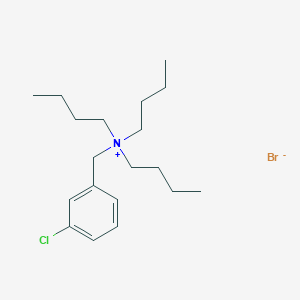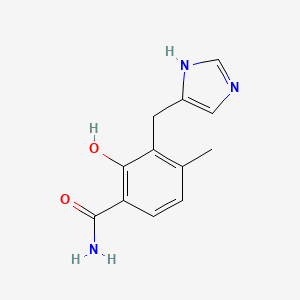
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide is a compound that features both a benzamide and an imidazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine. The imidazole ring is known for its biological activity and is found in many natural and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide typically involves the formation of the imidazole ring followed by its attachment to the benzamide structure. One common method involves the use of a Mannich base reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom react to form the imidazole ring . The reaction conditions often require a catalyst, such as Cu(II), to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzamide moiety under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the imidazole ring can lead to a saturated imidazole derivative.
科学的研究の応用
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide
- 4-Methyl-2-(1H-imidazol-4-ylmethyl)benzamide
- 2-Hydroxy-4-methylbenzamide
Uniqueness
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both a hydroxyl group and a methyl group on the benzamide moiety, along with the imidazole ring, provides a distinct set of chemical and biological properties .
特性
CAS番号 |
127170-91-6 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-2-3-9(12(13)17)11(16)10(7)4-8-5-14-6-15-8/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15) |
InChIキー |
AVEUYXMSXHNGCS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)N)O)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


